1-(4-Chlorobenzoyl)piperidin-4-ol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXLZSWFSWYAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86928-09-8 | |
| Record name | 1-(4-chlorobenzoyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the 1 4 Chlorobenzoyl Piperidin 4 Ol Core Structure
Precursor Synthesis Strategies
The efficient construction of the target molecule relies on the availability of its two primary building blocks: piperidin-4-ol and an appropriate acylating agent, 4-chlorobenzoyl chloride.
Synthesis of Piperidin-4-ol
Piperidin-4-ol, also known as 4-hydroxypiperidine, is a crucial heterocyclic intermediate. Several synthetic routes to this compound have been established. A common and straightforward laboratory method involves the deprotection of a commercially available N-protected piperidine (B6355638) derivative. For instance, N-Boc-4-hydroxypiperidine can be treated with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane (B91453) at room temperature. The reaction proceeds for a couple of hours, after which the solvent is removed under vacuum to yield piperidin-4-ol hydrochloride in high purity and yield.
Historically, syntheses in the piperidine series have been a subject of extensive research, leading to various methods for creating the piperidine ring itself. rsc.org These often involve the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. For example, pyridine can be reduced using catalysts like nickel at elevated temperatures and pressures. chemicalbook.com More complex strategies for building functionalized piperidines include intramolecular cyclization reactions and multi-component reactions like the Mannich reaction, which can provide stereoselective access to highly substituted piperidine cores. nih.govrsc.orgrsc.org
Synthesis of 4-Chlorobenzoyl Chloride
4-Chlorobenzoyl chloride is the acylating agent required for the N-substitution of piperidin-4-ol. It is typically prepared from 4-chlorobenzoic acid. A standard method for this transformation is the reaction of 4-chlorobenzoic acid with thionyl chloride (SOCl₂). The mixture is heated, often at around 80°C, for several hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to afford the crude 4-chlorobenzoyl chloride as an oil. This acyl chloride is a reactive compound, sensitive to moisture, and is often used directly in the subsequent acylation step.
Acylation Reactions for N-Substitution of Piperidin-4-ol
The key step in forming 1-(4-chlorobenzoyl)piperidin-4-ol is the acylation of the secondary amine of piperidin-4-ol with 4-chlorobenzoyl chloride.
Direct Acylation Approaches
The most direct approach for the synthesis of this compound is the Schotten-Baumann reaction. chemistry-reaction.comvedantu.com This method involves reacting the amine (piperidin-4-ol) with the acyl chloride (4-chlorobenzoyl chloride) in the presence of a base. iitk.ac.in The reaction is typically carried out in a biphasic system, often with an organic solvent and an aqueous solution of a base like sodium hydroxide. The base serves two critical purposes: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, and it drives the reaction equilibrium towards the formation of the amide product. byjus.comorganic-chemistry.org The use of a base prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction.
Mechanistic Considerations in Acylation Reactions
The mechanism of the Schotten-Baumann acylation begins with the nucleophilic attack of the nitrogen atom of the piperidin-4-ol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. chemistry-reaction.comiitk.ac.in This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group, and reforming the carbonyl double bond. This results in the formation of the protonated amide. The base present in the reaction mixture then deprotonates the nitrogen, yielding the final neutral amide product, this compound, and a salt (e.g., sodium chloride) and water. vedantu.combyjus.com
Multi-Step Synthetic Routes to this compound Analogs
The core structure of this compound is a common scaffold in medicinal chemistry, and various multi-step routes have been developed to access its analogs. These analogs often feature substitutions on the piperidine ring or modifications to the chlorobenzoyl group.
For example, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol (B141385), an analog where the benzoyl group is replaced by a benzyl (B1604629) group and the piperidine nitrogen is unsubstituted, can be achieved via catalytic hydrogenation. chemicalbook.com Starting from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, the benzyl group on the nitrogen can be removed using hydrogen gas and a palladium-on-carbon catalyst. chemicalbook.com Other synthetic strategies for analogs involve Grignard reactions, where an organomagnesium halide (like 4-chlorophenylmagnesium bromide) reacts with an N-protected piperidinone derivative to install the aryl group at the 4-position. guidechem.com
Another approach to analogs involves Friedel-Crafts acylation. For instance, 4-(4-chlorobenzoyl)piperidine (B1585750) can be synthesized by reacting 1-acetylisonipecotoyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid catalyst like aluminum chloride. prepchem.com This introduces the 4-chlorobenzoyl group onto the 4-position of the piperidine ring, rather than the nitrogen atom.
Modern synthetic methodologies, such as modular strategies combining biocatalytic oxidation with nickel-catalyzed cross-coupling, are emerging to streamline the synthesis of complex and highly functionalized piperidines, significantly reducing the number of steps required compared to traditional methods. news-medical.net These advanced techniques offer rapid access to diverse libraries of piperidine-based molecules. researchgate.net
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The optimization of reaction conditions is paramount in the synthesis of this compound to ensure high yield and purity. Key factors that are often manipulated include the solvent system and the type of catalyst employed.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly influence the rate and outcome of the N-acylation of piperidin-4-ol with 4-chlorobenzoyl chloride, a common route to synthesize this compound. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play crucial roles.
Research into similar acylation reactions indicates that a variety of solvents can be utilized, each with distinct advantages and disadvantages. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal post-reaction. Other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF) have also been employed.
The polarity of the solvent can affect the reaction rate. More polar aprotic solvents can help to stabilize charged intermediates, potentially accelerating the reaction. However, highly polar solvents like DMF might also promote side reactions if not used under carefully controlled conditions. In some cases, a biphasic system, such as DCM and water, is used in what is known as the Schotten-Baumann reaction, particularly when starting from the hydrochloride salt of the amine, with a base present in the aqueous phase to neutralize the generated HCl.
The following table summarizes the effect of different solvents on the yield of analogous N-acylation reactions.
| Solvent | Dielectric Constant (20°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 2-4 | 85-95 | Good solubility for reactants, easy workup. |
| Tetrahydrofuran (THF) | 7.58 | 3-6 | 80-90 | Can be prone to peroxide formation. |
| Acetonitrile (ACN) | 37.5 | 2-4 | 88-96 | Higher polarity can increase reaction rate. |
| N,N-Dimethylformamide (DMF) | 36.7 | 1-3 | 90-98 | High boiling point, can be difficult to remove. |
| Toluene | 2.38 | 6-12 | 70-85 | Less efficient for this reaction type. |
Note: Data is representative of typical N-acylation reactions and may vary for the specific synthesis of this compound.
Catalyst Selection and Influence on Synthesis
Catalysts are often employed in the synthesis of this compound to increase the reaction rate and improve the yield. The choice of catalyst depends on the specific synthetic route.
In the common method of acylating piperidin-4-ol with 4-chlorobenzoyl chloride, a base is required to act as a scavenger for the hydrochloric acid produced during the reaction. While stoichiometric amounts of a base like triethylamine (B128534) (TEA) or pyridine are often used, certain bases can also have a catalytic effect. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, often used in small, sub-stoichiometric amounts in conjunction with a stoichiometric amount of a weaker base like TEA. DMAP functions by forming a highly reactive N-acylpyridinium salt intermediate.
Lewis acids have also been explored as catalysts in acylation reactions, although they are more commonly used in Friedel-Crafts acylation. For the N-acylation of piperidines, their use is less common but can be relevant in specific contexts. For instance, in syntheses of related piperidine derivatives, Lewis acids like Niobium(V) chloride (NbCl5) have been shown to efficiently catalyze cyclization reactions. rasayanjournal.co.in
The influence of different catalytic systems on the synthesis is summarized in the table below.
| Catalyst System | Catalyst Type | Typical Loading | Typical Reaction Time (h) | Typical Yield (%) |
| Triethylamine (TEA) | Base | Stoichiometric | 4-8 | 80-90 |
| Pyridine | Base/Catalyst | Stoichiometric/Solvent | 3-6 | 85-95 |
| TEA/DMAP | Base/Nucleophilic Catalyst | Stoichiometric/Catalytic | 1-3 | >95 |
| Niobium(V) chloride (NbCl5) | Lewis Acid | Catalytic | Varies | High (in specific reactions) rasayanjournal.co.in |
Note: Data is representative and illustrates the general impact of catalysts on similar reactions. The use of NbCl5 is for related piperidine syntheses and not directly for the N-acylation step. rasayanjournal.co.in
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorobenzoyl Piperidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 1-(4-Chlorobenzoyl)piperidin-4-ol. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-chlorobenzoyl group and the aliphatic protons of the piperidine (B6355638) ring.
The protons on the disubstituted benzene (B151609) ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.5-4.0 ppm) due to their diastereotopic nature and coupling with each other. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected to appear as a multiplet.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons (ortho to C=O) | 7.3 - 7.5 | Doublet (d) | ~8-9 |
| Aromatic Protons (meta to C=O) | 7.2 - 7.4 | Doublet (d) | ~8-9 |
| Piperidine Protons (axial/equatorial at C2, C6) | 3.0 - 4.0 | Multiplet (m) | - |
| Piperidine Proton (at C4) | 3.5 - 4.5 | Multiplet (m) | - |
| Piperidine Protons (axial/equatorial at C3, C5) | 1.5 - 2.5 | Multiplet (m) | - |
Note: This table represents expected values based on general principles of NMR spectroscopy. Actual experimental data is not available.
Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum would be expected to show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
The carbonyl carbon (C=O) of the benzoyl group would appear at the most downfield position (typically δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbon bearing the hydroxyl group (C-OH) would be found in the range of δ 60-70 ppm. The other piperidine carbons would appear at higher field strengths.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 168 - 172 |
| Aromatic Carbon (C-Cl) | 135 - 140 |
| Aromatic Carbon (quaternary) | 134 - 138 |
| Aromatic Carbons (CH) | 128 - 132 |
| Piperidine Carbon (C4-OH) | 65 - 70 |
| Piperidine Carbons (C2, C6) | 40 - 50 |
Note: This table represents expected values based on general principles of NMR spectroscopy. Actual experimental data is not available.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques would be employed.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive signals, while CH₂ groups would appear as negative signals. Quaternary carbons and the carbonyl carbon would be absent. libretexts.orglibretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would show correlations between directly bonded carbon and hydrogen atoms, allowing for the direct assignment of a proton signal to its corresponding carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. A strong, sharp absorption band around 1630-1650 cm⁻¹ would be characteristic of the C=O (amide) stretching vibration. The C-N stretching of the tertiary amide would be expected in the fingerprint region. Aromatic C-H stretching vibrations would likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the lower wavenumber region of the fingerprint area. ijert.org
Table 3: Expected FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium |
| C=O Stretch (amide) | 1630 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (alcohol) | 1000 - 1200 | Medium |
Note: This table represents expected values based on general principles of FT-IR spectroscopy. Actual experimental data is not available.
Raman spectroscopy would provide complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the symmetric ring breathing mode, would be expected to be prominent in the Raman spectrum. The C-Cl bond would also likely show a characteristic Raman signal. The information from both FT-IR and Raman spectroscopy would allow for a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical method for probing the electronic transitions within a molecule. For compounds with aromatic moieties and heteroatoms like this compound, UV-Vis spectra offer insights into the energy levels of their molecular orbitals.
Research on a related piperidine derivative, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, showed no significant absorption in the visible region of 300–800 nm. ijert.org The UV cutoff wavelength for this compound was measured at 244 nm. ijert.org This absorption is attributed to π → π* and n → π* electronic transitions within the benzoyl and piperidine groups. The presence of the chlorophenyl group and the carbonyl group creates a conjugated system that influences these electronic transitions.
| Spectroscopic Parameter | Value | Reference |
| UV Cutoff Wavelength (λc) | 244 nm | ijert.org |
| Absorption Region | No absorption in 300-800 nm | ijert.org |
| Calculated Band Gap (Eg) | 5.091 eV | ijert.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. In the analysis of piperidine derivatives, electrospray ionization (ESI) is a commonly employed technique. scielo.br
The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M+H]⁺. The presence of the chlorine atom is a key diagnostic feature, with its characteristic isotopic signature of an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl, which aids in identifying chlorine-containing fragments.
Common fragmentation pathways for similar piperidine-containing compounds involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of small molecules. scielo.brlibretexts.org For instance, studies on related structures have shown fragmentation that leads to the formation of a cation corresponding to the 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl moiety, indicating that the piperidine ring often stays intact during initial fragmentation. The fragmentation of this compound would likely involve the loss of the chlorobenzoyl group or cleavage within the piperidine ring.
A representative fragmentation pattern for a related piperidine derivative is detailed below:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 210.1 | [M+H]⁺ | Protonated molecular ion |
| 125.0 | [C₇H₆Cl]⁺ | Cleavage between piperidine and benzyl (B1604629) group |
| 91.0 | [C₇H₇]⁺ | Loss of chlorine from chlorobenzyl fragment |
| 84.1 | [C₅H₁₀N]⁺ | Alpha-cleavage of the benzyl group from the piperidine ring |
Table data is for a hypothetical derivative and serves as an illustrative example.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Crystal System and Space Group Determination
The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. For a closely related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the crystal structure was determined to be monoclinic with the space group P2₁/n. Another related structure, 4-(4-chlorophenyl)piperidin-4-ol (B141385), also crystallizes in the monoclinic system, but with the space group P2₁/c. researchgate.netresearchgate.net These findings are typical for piperidine derivatives, which often crystallize in centrosymmetric space groups. mdpi.com
| Compound | Crystal System | Space Group | Reference |
| 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | Monoclinic | P2₁/n | |
| 4-(4-Chlorophenyl)piperidin-4-ol | Monoclinic | P2₁/c | researchgate.netresearchgate.net |
Molecular Geometry and Conformation Analysis
The analysis of the molecular geometry of this compound and its derivatives consistently reveals that the piperidine ring adopts a stable chair conformation. nih.gov This conformation minimizes steric strain. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group and the N-bound hydrogen atom are in axial positions, while the chlorophenyl group is in an equatorial position. researchgate.netnih.gov The dihedral angles between the benzene rings and the piperidine ring system in a related benzamide (B126) derivative are 53.9 (1)° and 43.7 (1)°.
Intermolecular Interactions in the Crystal Lattice
The packing of molecules in the crystal lattice is governed by various intermolecular forces. In the solid state of piperidine derivatives, hydrogen bonding plays a crucial role. For instance, in the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into a centrosymmetric tetramer through strong O—H···N and weaker N—H···O hydrogen bonds. researchgate.netnih.gov These tetramers are further connected by hydrogen bonds to form layers. researchgate.netnih.gov In another related structure, intermolecular water O—H···O hydrogen bonds form chains, which are then linked by N—H···O and C—H···O hydrogen bonds, resulting in a two-dimensional supramolecular layered structure. Such interactions are fundamental in stabilizing the crystal packing. libretexts.orglibretexts.org
Theoretical and Computational Chemistry Investigations of 1 4 Chlorobenzoyl Piperidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecules. For 1-(4-Chlorobenzoyl)piperidin-4-ol, these methods provide a foundational understanding of its geometry, orbital energies, and intramolecular interactions.
Density Functional Theory (DFT) Applications for Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone for accurately predicting the three-dimensional arrangement of atoms in a molecule. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), the optimized ground-state geometry of this compound can be determined. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, confirming the non-planar structure of the molecule. The piperidine (B6355638) ring typically adopts a stable chair conformation. This computational approach provides a reliable model of the molecule's shape and structural parameters.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
For compounds with similar structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In this compound, the spatial distribution of these orbitals would likely show the HOMO concentrated around the piperidin-4-ol moiety and the LUMO on the 4-chlorobenzoyl group. The analysis of these frontier orbitals helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of molecular stability. |
Prediction and Comparison of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Absorption)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. The theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental data, aiding in the assignment of characteristic vibrational modes of the functional groups present in this compound.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This analysis provides insights into the electronic transitions occurring within the molecule, which are responsible for its absorption of light at specific wavelengths. The calculated absorption maxima (λmax) can be correlated with the electronic transitions between molecular orbitals, such as π-π* and n-π* transitions.
Molecular Modeling and Simulations
Beyond static quantum chemical calculations, molecular modeling and simulations offer a dynamic perspective on the behavior of this compound.
Conformational Landscape Exploration
The flexibility of the piperidine ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Molecular modeling techniques, such as systematic conformational searches or molecular dynamics simulations, can be employed to explore the potential energy surface of the molecule. This exploration helps to identify the most stable low-energy conformers and understand the energy barriers between them. The results from such studies are crucial for understanding how the molecule might behave in different environments and how its shape can influence its interactions with other molecules. For instance, studies on similar piperidine derivatives have shown that the piperidine ring can adopt various chair, boat, and twist-boat conformations, with the chair form typically being the most stable.
Analysis of Intermolecular Interaction Energies
Theoretical calculations, such as those using the PIXEL method, have been employed to estimate the energies of various intermolecular contacts in related piperidine structures. researchgate.net These studies reveal that a complex balance of hydrogen bonds and van der Waals forces governs the crystal packing. For instance, in the crystal structure of piperidine itself, N-H···N hydrogen bonds are the most significant interactions, accounting for approximately 40% of the calculated sublimation enthalpy. researchgate.net
In the case of substituted piperidines, such as the hydrates of 4-chloropiperidine, periodic Density Functional Theory (DFT-D3) calculations have shown that while the arrangement of hydrogen bonds may differ, the summed energies of these interactions remain similar across different hydrated forms. rsc.org This suggests that for this compound, the hydroxyl (-OH) group and the piperidine nitrogen are likely key players in forming a robust hydrogen-bonding network. The presence of the carbonyl group (C=O) and the chlorine atom on the benzoyl moiety introduces additional sites for weaker C-H···O and potential halogen interactions, further stabilizing the crystal lattice.
A study on a closely related compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, revealed the presence of intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds that create a two-dimensional supramolecular layered structure. This highlights the importance of multiple types of hydrogen bonds in the crystal packing of molecules containing the 1-(4-chlorobenzoyl)piperidine scaffold.
Based on these analogous systems, the intermolecular interactions in this compound are expected to be a combination of strong and weak forces. The primary interactions would be hydrogen bonds involving the hydroxyl group and the piperidine nitrogen. Weaker, yet significant, contributions would arise from van der Waals forces and dipole-dipole interactions involving the chlorobenzoyl group.
Table 1: Estimated Intermolecular Interaction Energies in a Related Piperidine System
| Interacting Atoms | Type of Interaction | Estimated Energy (kJ/mol) |
| N-H···N | Hydrogen Bond | ~23 |
| C-H···H-C | van der Waals | 4 - 8 |
Note: Data is based on PIXEL calculations for piperidine and serves as an illustrative example of the types and magnitudes of interactions present in such systems. researchgate.net
Advanced Theoretical Approaches for Electronic Structure and Reactivity Prediction
Advanced theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational tools allow for the analysis of molecular orbitals, electrostatic potential, and various reactivity descriptors.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. rsc.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the chlorine atom, indicating these are regions of high electron density and susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl group and the piperidine N-H (if not involved in strong hydrogen bonding), highlighting these as sites for nucleophilic attack. Computational studies on other piperazine (B1678402) and piperidine derivatives confirm that the MEP surface effectively identifies these reactive areas. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen and the oxygen atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient benzoyl moiety, particularly the carbonyl group and the aromatic ring. In a computational study of related piperidine derivatives, it was observed that the HOMO and LUMO charge densities are often localized on the phenyl ring and the central carbonyl group, identifying these as the primary sites for electronic transitions and reactions. nih.gov The presence of the electron-withdrawing chlorobenzoyl group would likely lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted piperidinol, thereby influencing its reactivity.
Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of a molecule's reactivity.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of the electrophilic character of a molecule. |
While specific calculated values for this compound are not available, DFT studies on similar heterocyclic compounds provide a framework for how these descriptors would be interpreted. researchgate.net For example, a lower chemical hardness and higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. The precise values of these descriptors for this compound would depend on the specific computational method and basis set employed in the theoretical calculations.
Chemical Transformations and Derivatization Strategies of the 1 4 Chlorobenzoyl Piperidin 4 Ol Scaffold
Reactivity at the Piperidin-4-ol Hydroxyl Group
The secondary hydroxyl group in 1-(4-chlorobenzoyl)piperidin-4-ol is a focal point for a variety of chemical modifications, including etherification, esterification, and oxidation reactions. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting derivatives.
Etherification Reactions
Etherification of the hydroxyl group is a common strategy to introduce diverse lipophilic or functionalized side chains. The Williamson ether synthesis and Mitsunobu reaction are two prominent methods employed for this purpose.
Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reactant | Reagent | Product | Yield (%) |
| This compound | Sodium hydride, Alkyl halide | 1-(4-Chlorobenzoyl)-4-alkoxypiperidine | Variable |
Mitsunobu Reaction: This reaction allows for the etherification of alcohols under milder, neutral conditions, using a phosphine (B1218219) reagent and an azodicarboxylate.
A notable application of etherification is seen in the synthesis of inhibitors for Mycobacterium tuberculosis. In one study, (4-chlorophenyl)(3-hydroxyphenyl)methanone (B1658985) was coupled with N-Boc-4-hydroxymethylpiperidine via a Mitsunobu reaction using diisopropylazodicarboxylate (B7806520) (DIAD) to yield tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate. nih.gov
Esterification Reactions
Esterification of the hydroxyl group is another important derivatization pathway, often leading to compounds with altered solubility and pharmacokinetic profiles. This can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270).
| Reactant | Reagent | Product |
| This compound | Acyl chloride/Anhydride (B1165640), Pyridine | 1-(4-Chlorobenzoyl)piperidin-4-yl ester |
For instance, secondary piperidinols have been converted to their corresponding acetyl and propionyl derivatives by reaction with the required anhydride in a pyridine solution. sciencemadness.org
Oxidation Reactions
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(4-chlorobenzoyl)piperidin-4-one. This ketone is a valuable intermediate for further functionalization.
| Reactant | Reagent | Product |
| This compound | Oxidizing agent (e.g., PCC, Swern oxidation) | 1-(4-Chlorobenzoyl)piperidin-4-one |
The resulting ketone can then be used in a variety of subsequent reactions, such as reductive amination to introduce new amine functionalities.
Reactivity at the Piperidine (B6355638) Nitrogen Atom (beyond initial acylation)
While the piperidine nitrogen is acylated to form the parent compound, it can still participate in further reactions under specific conditions, although this is less common than reactions at the hydroxyl group.
Further N-Alkylation or N-Acylation Reactions
While the amide nitrogen in this compound is significantly less nucleophilic than a free secondary amine, further N-functionalization is theoretically possible, though challenging. Such reactions would likely require harsh conditions and highly reactive electrophiles. More commonly, the initial N-benzoyl group is cleaved to regenerate the secondary amine, which is then subjected to a different N-alkylation or N-acylation reaction to introduce a new substituent.
For example, N-alkylation of piperidine derivatives can be achieved through reductive amination using a carbonyl compound. google.com The regioselectivity of N-alkylation in heterocyclic systems can be influenced by steric and electronic effects of substituents on the ring. d-nb.infobeilstein-journals.org
Mannich Reactions and Knoevenagel Condensations Involving Piperidine Derivatives
Piperidine and its derivatives are well-known catalysts and reactants in multicomponent reactions like the Mannich and Knoevenagel reactions.
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. Piperidine can act as the amine component in this reaction, leading to the formation of β-amino carbonyl compounds, known as Mannich bases. sciencemadness.orgresearchgate.netoup.comacs.orgoup.com These bases are versatile intermediates in organic synthesis. researchgate.net The use of acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products in the preparation of piperidones via the Mannich reaction. sciencemadness.org
Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine. researchgate.netnih.govmdpi.comchemrj.org Piperidine's role as a catalyst is crucial in the synthesis of various derivatives, including those of cinnamic acid and curcumin. mdpi.comchemrj.orgnih.gov The reaction can be influenced by the nature of the reactants and the reaction conditions, sometimes leading to cyclized products. nih.gov
Modifications of the 4-Chlorobenzoyl Moiety
The 4-chlorobenzoyl moiety of this compound offers several avenues for chemical modification, primarily centered around the reactivity of the aromatic ring and the chlorine substituent. These modifications are crucial for structure-activity relationship (SAR) studies and for the development of new chemical entities with tailored properties.
One of the principal strategies for modifying this moiety is through nucleophilic aromatic substitution (SNAr) of the chlorine atom. The reactivity of the 4-chloro position is enhanced by the electron-withdrawing effect of the para-carbonyl group, which stabilizes the intermediate Meisenheimer complex. This allows for the displacement of the chloride by a variety of nucleophiles. For instance, reactions with amines, such as piperidine or other primary and secondary amines, can be employed to introduce new substituents. youtube.comnih.gov The reaction conditions for such substitutions often require heating and can be performed in various solvents, including polar aprotic solvents like dimethylformamide (DMF) or greener alternatives like polyethylene (B3416737) glycol (PEG). nih.govrsc.org The choice of nucleophile can significantly alter the steric and electronic properties of the benzoyl ring, introducing basic or acidic groups, hydrogen bond donors or acceptors, and points for further derivatization.
Another powerful method for the modification of the 4-chlorobenzoyl group is through palladium-catalyzed cross-coupling reactions . The Suzuki coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid derivative in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl ring. This strategy has been successfully used in the synthesis of 4-benzyl piperidines and related structures, highlighting its utility in creating diverse molecular architectures. organic-chemistry.org
Furthermore, bioisosteric replacement of the chlorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. nih.govbenthamscience.comnih.gov The chlorine atom can be replaced with other functional groups of similar size and electronic character, such as a methyl group, a trifluoromethyl group, or a cyano group. These modifications can influence the compound's lipophilicity, metabolic stability, and target-binding interactions. For example, replacing a hydroxyl group with a carboxyl group, a bioisostere with different acidity, has been shown to result in potent and soluble compounds in other molecular scaffolds. nih.gov
Regioselective and Stereoselective Syntheses of Derivatives
The synthesis of derivatives of this compound with high regio- and stereocontrol is essential for exploring the three-dimensional chemical space and for understanding the stereochemical requirements of biological targets. The inherent chirality of the scaffold at the C-4 position of the piperidine ring can be exploited to direct the stereochemical outcome of subsequent reactions.
Stereoselective synthesis often focuses on reactions that are influenced by the existing stereocenter. For example, the reduction of a ketone precursor to this compound can be performed using stereoselective reducing agents to favor the formation of a specific diastereomer if other stereocenters are present. A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which proceeds via a gold-catalyzed cyclization followed by a chemoselective reduction. nih.gov This method demonstrates excellent diastereoselectivity in the ring-formation step. nih.gov While starting from a different piperidine derivative, the principles of achieving high stereoselectivity can be applied to the synthesis of derivatives from the this compound scaffold. Aldol reactions starting from related piperidine-2,6-dione systems have also shown the potential for stereodivergent synthesis, allowing access to different stereoisomers by tuning the reaction conditions. mdpi.com
Regioselective reactions aim to functionalize a specific position on the this compound scaffold. For instance, reactions at the hydroxyl group at the C-4 position can be performed selectively in the presence of other potentially reactive sites. Alkylation of the hydroxyl group or its conversion to other functional groups can be achieved under controlled conditions. The nitrogen atom of the piperidine ring also presents a site for regioselective modification. While the amide bond is generally stable, de-acylation to the corresponding piperidin-4-ol followed by re-acylation or alkylation with different substituents is a common strategy for diversification.
The challenge in regioselective synthesis is often to differentiate between multiple reactive sites. For example, in nucleophilic aromatic substitution on heterocyclic systems like pyrimidines, the regioselectivity of the attack (e.g., at C2 vs. C4) is influenced by the electronic properties of the ring and the substituents. stackexchange.com Similar considerations would apply to modifications on more complex derivatives of the this compound scaffold that contain additional reactive moieties.
Exploration of New Chemical Space through Diversification of the Core Scaffold
Diversification of the this compound core scaffold is a key strategy for the exploration of new chemical space and the discovery of novel compounds with unique biological activities. This can be achieved through a variety of chemical transformations that modify the piperidine ring or introduce new ring systems.
One approach to diversification is the synthesis of spirocyclic derivatives . The C-4 position of the piperidine ring, bearing both a hydroxyl group and a phenyl group, is a suitable anchor point for the construction of spiro-fused ring systems. For example, novel spiro-tetrahydroquinoline derivatives have been synthesized through a one-pot, highly diastereoselective reaction. nih.gov Similarly, the synthesis of furoxan-coupled spiro-isoquinolino piperidine derivatives has been reported, showcasing the possibility of creating complex polycyclic structures from piperidine-based starting materials. nih.gov These spirocyclic compounds significantly expand the three-dimensional shape of the original scaffold, which can lead to novel interactions with biological targets.
Another strategy for scaffold diversification is through ring contraction or expansion reactions . Photomediated ring contraction of saturated heterocycles, including piperidine derivatives, has been demonstrated as a method to access smaller ring systems like pyrrolidines. nih.gov While the specific substrate in the study was an N-sulfonylpiperidine, the principle of ring contraction could potentially be applied to derivatives of this compound under suitable conditions. Such transformations fundamentally alter the core structure of the molecule, providing access to a different class of compounds.
Furthermore, the core scaffold can be diversified by introducing substituents at various positions. The alkylation of the piperidine nitrogen (after removal of the 4-chlorobenzoyl group) is a common method for introducing a wide range of functional groups. mdpi.com Cross-coupling reactions, such as the Suzuki protocol, can be used to attach new carbon-based substituents to the piperidine ring, as demonstrated in the synthesis of 4-benzyl piperidines from a 4-methylenepiperidine (B3104435) precursor. organic-chemistry.org The synthesis of a series of 1-(4-substituted benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also illustrates how modifications to the acyl group on the nitrogen can be used to create a library of analogs. mdpi.com These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold.
Potential Applications of 1 4 Chlorobenzoyl Piperidin 4 Ol in Materials Science and Organic Synthesis
Development of Non-linear Optical (NLO) Materials
The search for new, efficient, and cost-effective non-linear optical (NLO) materials is a significant area of research in materials science, driven by the demand for advanced photonic and optoelectronic technologies. jhuapl.edu Organic molecules have garnered considerable interest as NLO materials due to their high nonlinearities, rapid response times, and the flexibility of molecular engineering to optimize their properties. jhuapl.eduresearchgate.net
While direct studies on the NLO properties of 1-(4-Chlorobenzoyl)piperidin-4-ol are not extensively documented, research on structurally similar piperidine (B6355638) derivatives suggests its potential in this domain. The combination of a donor group, a π-conjugated system, and an acceptor group within a molecule is a common strategy for creating materials with high second-order NLO activity. In the case of this compound, the piperidine ring can act as part of the conjugated system, while the 4-chlorobenzoyl group contains an electron-withdrawing carbonyl moiety.
For instance, a related piperidine derivative, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (B1245722) (MPMPM), has been synthesized and shown to possess a second harmonic generation (SHG) efficiency 1.074 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another similar compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone [HPMP], has also been synthesized and characterized, highlighting the interest in this class of molecules for NLO applications. researchgate.net These findings indicate that the benzoyl-piperidine framework is a promising scaffold for the development of new NLO materials. The specific properties of this compound would depend on its crystal structure and molecular packing, which are crucial for achieving the non-centrosymmetric arrangement required for second-order NLO effects.
Table 1: NLO Properties of Related Piperidine Derivatives
| Compound Name | Molecular Formula | Crystal System | Key Finding | Reference |
| (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM) | C₁₄H₁₉NO | Orthorhombic | SHG efficiency is 1.074 times that of KDP. researchgate.net | researchgate.net |
| (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone [HPMP] | C₁₃H₁₇NO₂ | Orthorhombic | Synthesized and characterized for potential NLO applications. researchgate.net | researchgate.net |
| Piperazine-1,4-diium bis(sulfanilate) | C₁₆H₂₄N₄O₆S₂ | Not specified | Exhibits NLO activity. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Applications in Optoelectronic Devices
The properties that make a material suitable for NLO applications often translate to its utility in optoelectronic devices. jhuapl.edu These devices, which control light with electrical signals or vice versa, are fundamental to modern telecommunications, computing, and sensing. Materials with significant NLO response can be used in applications such as optical switching, frequency conversion, and optical limiting. jhuapl.edursc.org
Given the demonstrated NLO activity in related benzoyl-piperidine structures like MPMPM, it is plausible that this compound or its derivatives could find use in optoelectronic applications. researchgate.net The SHG capability is essential for frequency-doubling lasers, which are used in a variety of fields from medical imaging to data storage. Furthermore, materials with high third-order optical nonlinearity are sought after for optical limiting devices that protect sensors and human eyes from high-intensity laser beams. rsc.org The development of organic materials like triarylamine derivatives for broadband optical limiting in the visible range showcases the potential for molecular engineering to achieve these functionalities. rsc.org Research into the specific third-order nonlinear absorption and refraction of this compound would be necessary to fully evaluate its potential for such advanced optoelectronic applications.
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net
The versatility of this compound stems from its multiple reactive sites:
The Piperidine Nitrogen: While acylated in this compound, the amide bond could potentially be cleaved or modified under certain reaction conditions.
The Hydroxyl Group: The secondary alcohol at the 4-position can undergo a variety of reactions, including oxidation to a ketone (forming 1-(4-Chlorobenzoyl)piperidin-4-one biosynth.com), esterification, or etherification. It can also be a leaving group after conversion to a sulfonate ester, allowing for nucleophilic substitution.
The Benzoyl Group: The aromatic ring can undergo electrophilic substitution, and the chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation.
Structurally related compounds are well-established as key synthetic precursors. For example, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a crucial intermediate in the industrial synthesis of the antipsychotic drug haloperidol (B65202) and the antidiarrheal agent loperamide. nih.govguidechem.com Derivatives of 4-(4-chlorobenzoyl)piperidine (B1585750) are used as allosteric enhancers for the A1-adenosine receptor. chemicalbook.com
Furthermore, the 1-benzoylpiperidine (B189436) moiety has been used as a scaffold to design dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, which are being investigated for the treatment of Alzheimer's disease. researchgate.net This demonstrates that the core structure of this compound is relevant for the synthesis of complex, biologically active molecules. The presence of the hydroxyl group provides an additional handle for synthetic modification, allowing for the creation of diverse chemical libraries for drug discovery and other applications.
Table 2: Examples of Complex Molecules Synthesized from Piperidine Intermediates
| Intermediate Class | Synthesized Molecule Example | Therapeutic Area/Application | Reference |
| 4-(Aryl)piperidin-4-ol | Haloperidol, Loperamide | Antipsychotic, Antidiarrheal | nih.govguidechem.com |
| 4-(Benzoyl)piperidine | A₁-adenosine receptor allosteric enhancers | Neurological disorders | chemicalbook.com |
| 1-Benzoylpiperidine | Dual AChE/SERT inhibitors | Alzheimer's Disease | researchgate.net |
| 1-(Piperidin-4-yl)-benzimidazolone | NLRP3 Inflammasome Inhibitors | Inflammatory Diseases | nih.gov |
Investigation of Catalytic Properties or Support Structures
The investigation of piperidine derivatives in catalysis is an emerging area. While many syntheses involving piperidine scaffolds utilize external catalysts, such as palladium on charcoal for hydrogenation reactions chemicalbook.com, the potential catalytic activity of the piperidine derivatives themselves is less explored.
Currently, there is limited publicly available research specifically detailing the catalytic properties of this compound or its application as a support structure for catalytic species. The basic nitrogen of the piperidine ring is acylated, which significantly reduces its basicity and nucleophilicity, making it less likely to function as a simple base catalyst in the same way as an unfunctionalized piperidine.
Conclusion and Future Perspectives in the Academic Research of 1 4 Chlorobenzoyl Piperidin 4 Ol
Summary of Key Chemical Insights and Methodological Advancements
The core chemical structure of 1-(4-Chlorobenzoyl)piperidin-4-ol is defined by the acylation of a piperidin-4-ol nucleus with a 4-chlorobenzoyl group. The synthesis is conceptually straightforward, typically involving the reaction of a suitable piperidin-4-ol precursor with 4-chlorobenzoyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. ijert.org
Methodological advancements in the broader field of piperidine (B6355638) synthesis have focused on improving the efficiency and safety of producing key intermediates. For instance, the synthesis of the precursor 4-(4-chlorophenyl)piperidin-4-ol (B141385) has evolved from routes that use hazardous reagents like cyanides to more contemporary methods such as the Grignard reaction, where 4-chlorophenylmagnesium bromide is reacted with an N-protected piperidinone derivative. guidechem.com Subsequent deprotection and acylation would lead to the target compound.
Key chemical insights into the compound and its relatives reveal the importance of its functional groups:
The Hydroxyl Group: This group is a key site for hydrogen bonding, which can significantly influence the crystal packing of the solid material and its interaction with other molecules.
The 4-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom and the phenyl ring's potential for π-π stacking interactions are critical determinants of the molecule's electronic properties and intermolecular associations.
Identification of Open Questions in Synthetic Chemistry
Despite established synthetic principles, several open questions remain, presenting opportunities for innovation in synthetic chemistry.
Green Chemistry Approaches: Current syntheses often rely on chlorinated solvents and stoichiometric reagents. A significant open question is the development of a truly "green" synthesis. This would involve exploring catalytic acylation methods, utilizing more benign solvents (such as water or bio-based solvents), and designing a process with a higher atom economy and lower E-factor.
Scalability and Purification: While laboratory-scale syntheses are feasible, developing a robust and scalable process that consistently delivers high-purity material remains a challenge. Purification often requires column chromatography or multiple recrystallization steps, which can be inefficient on an industrial scale. Research into alternative purification methods, such as selective precipitation or crystallization techniques, is needed.
Flow Chemistry Synthesis: Can this compound be synthesized using continuous flow chemistry? This approach could offer improved control over reaction parameters (temperature, mixing, reaction time), potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic acylation reactions.
Directions for Advanced Characterization and Computational Studies
While basic characterization is standard, a deeper understanding of the compound's properties requires more advanced analytical and computational methods.
Advanced Spectroscopic and Structural Analysis: Comprehensive structural elucidation would benefit from two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. For the solid state, single-crystal X-ray diffraction is crucial for determining the precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular hydrogen bonding networks. ijert.orgnih.gov
Computational Modeling: Modern computational chemistry offers powerful tools to complement experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's geometric structure, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the molecular electrostatic potential surface, which would highlight regions of electrophilicity and nucleophilicity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the piperidine ring and the dynamics of intermolecular interactions in a condensed phase or in solution.
Collision Cross Section (CCS) Prediction: As a tool for analytical chemistry, predicting the CCS value and comparing it with experimental data from ion mobility-mass spectrometry can aid in structural confirmation. uni.lu
The table below outlines potential areas for advanced characterization and the insights they could provide.
| Technique | Research Goal | Potential Insights |
| Single-Crystal X-ray Diffraction | Determine 3D molecular and crystal structure. | Unambiguous conformation, intermolecular interactions (H-bonding, π-stacking). ijert.org |
| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals. | Precise chemical shifts and coupling constants, confirming connectivity. |
| Solid-State NMR | Characterize the solid form and polymorphism. | Information on molecular packing and dynamics in the solid state. |
| DFT Calculations | Model electronic structure and properties. | Optimized geometry, vibrational modes, electrostatic potential, frontier molecular orbitals. |
| MD Simulations | Study conformational dynamics and interactions. | Preferred conformations in solution, stability of hydrogen bonds over time. |
Prospects for Novel Chemical Derivatizations and Material Applications
The structure of this compound is a versatile scaffold for creating a library of new chemical entities with potentially unique properties.
Novel Derivatizations: The compound has two primary reactive sites for derivatization:
The Hydroxyl Group: This group can be readily converted into esters, ethers, or carbamates to modulate properties like solubility, lipophilicity, and biological activity.
The Aromatic Ring: The chlorine atom can be replaced via nucleophilic aromatic substitution (under specific conditions) or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl substituents.
Material Science Applications: The synthesis of related piperidine derivatives for use as nonlinear optical (NLO) materials suggests a promising avenue for this compound. ijert.org The combination of a donor (hydroxyl group) and an acceptor system (chlorobenzoyl group) within a conjugated framework is a common design strategy for NLO chromophores. Future research could focus on synthesizing derivatives with enhanced NLO properties by modifying the aromatic ring with stronger electron-donating or -withdrawing groups.
Scaffold for Medicinal Chemistry: The piperidine ring is a cornerstone of drug design. This compound can serve as a valuable starting material or fragment for creating molecules targeting various biological systems. Its derivatives could be screened for a wide range of activities, building on the known applications of its precursors in developing pharmaceuticals.
The prospects for this molecule are summarized in the table below.
| Area | Research Direction | Potential Outcome |
| Derivatization | Esterification/etherification of the hydroxyl group. | Library of new compounds with tuned physical properties. |
| Cross-coupling reactions at the chloro-position. | Novel bi-aryl or functionalized piperidines. | |
| Material Science | Synthesis of analogues with enhanced charge-transfer. | Development of new organic nonlinear optical (NLO) materials. ijert.org |
| Medicinal Chemistry | Use as a scaffold in fragment-based drug design. | Identification of new lead compounds for therapeutic targets. |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-chlorobenzoyl)piperidin-4-ol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing the piperidin-4-ol scaffold through reductive amination, acylation, or alkylation. For example:
- Step 1 : Start with commercially available 4-(4-chlorophenyl)piperidin-4-ol as the core scaffold.
- Step 2 : Perform acylation using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzoyl group.
- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to maximize yield. Parallel synthesis approaches can expedite derivative generation .
- Validation : Monitor reactions via TLC and confirm product purity using HPLC (>95%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and piperidin-4-ol backbone (δ 3.5–4.0 ppm for hydroxyl proton).
- HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradient) for optimal resolution .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₂H₁₃ClNO₂ = 250.06) .
Advanced: What methodological considerations are critical for evaluating the pharmacological activity of this compound derivatives?
Answer:
- Target Selection : Prioritize receptors with structural homology to known targets (e.g., US28 or sphingosine kinases) .
- In Vitro Assays : Use cell-based models (e.g., HIV-1 inhibition assays for antiviral activity or SK1/SK2 selectivity screens). For example, compound 11 from a US28-focused library showed HIV-1 inhibition .
- Selectivity Optimization : Modify the piperidine hydroxyl position or benzoyl substituents. Small structural changes (e.g., 4-hydroxy vs. 3-hydroxy substitution) can enhance selectivity (15-fold for SK1 over SK2) .
Advanced: How can X-ray crystallography elucidate the binding mode of this compound to biological targets?
Answer:
- Co-crystallization : Soak the compound with purified target proteins (e.g., retinol-binding protein 1) in crystallization buffers.
- Data Collection : Use synchrotron radiation for high-resolution (1.3 Å) diffraction data.
- Analysis : Identify key interactions (e.g., hydrogen bonds between the hydroxyl group and active-site residues, hydrophobic contacts with the chlorophenyl group). This approach validated nonretinoid inhibitors of CRBP1 .
Advanced: How do structural modifications to the piperidin-4-ol scaffold impact biological activity and selectivity?
Answer:
- Hydroxyl Position : 4-Hydroxy derivatives (e.g., RB-005) show higher SK1 selectivity than 3-hydroxy analogs (RB-019) due to steric and electronic effects .
- Substituent Effects : Introducing bulkier groups on the benzoyl ring (e.g., trifluoromethoxy) may enhance receptor binding but reduce solubility. Balance lipophilicity (LogP <3) with aqueous solubility for pharmacokinetic optimization .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Waste Disposal : Segregate organic waste containing chlorinated byproducts and dispose via certified hazardous waste services .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How can researchers resolve contradictions in pharmacological data across studies involving this compound derivatives?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in HIV-1 inhibition may arise from varying viral strains .
- Meta-Analysis : Compare structural descriptors (e.g., ClogP, polar surface area) across active/inactive compounds to identify critical pharmacophores.
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
